molecular formula C9H10ClN3 B1461981 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 1019111-32-0

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No.: B1461981
CAS No.: 1019111-32-0
M. Wt: 195.65 g/mol
InChI Key: RZQHRCFVCAUBIG-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloro substituent at the 6-position and an ethanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine typically involves the cyclization of 2-aminopyridine with appropriate halogenated ketones. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The chloro substituent can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group allows for further functionalization and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHRCFVCAUBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654690
Record name 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-32-0
Record name 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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